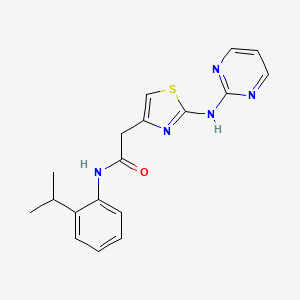
N-(2-isopropylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-isopropylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-isopropylphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, with the CAS number 1226433-56-2, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅OS |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 1226433-56-2 |
This compound features a thiazole ring and a pyrimidine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and pyrimidine structures exhibit significant antimicrobial properties. In vitro assays have demonstrated that derivatives similar to this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, suggesting potent antimicrobial efficacy compared to standard antibiotics such as ciprofloxacin .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research has shown that thiazole and pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies involving similar compounds have reported IC50 values in the micromolar range against several cancer cell lines, indicating substantial cytotoxic effects .
Enzyme Inhibition
This compound is believed to inhibit specific enzymes involved in metabolic pathways. For example, derivatives of this compound have been linked to the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both humans and pathogens like Plasmodium falciparum. This inhibition can lead to reduced cellular proliferation and growth in both normal and cancer cells .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : By binding to active sites on target enzymes, the compound can disrupt metabolic processes critical for cell survival.
- Interaction with Cell Signaling Pathways : The compound may modulate signaling pathways that regulate cell growth and apoptosis, enhancing its anticancer properties.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis or function through enzyme inhibition is a common mechanism observed with similar compounds.
Case Studies
- Antimicrobial Efficacy : A study tested various thiazole derivatives against clinical isolates of Staphylococcus aureus, revealing that certain modifications to the thiazole ring enhanced antibacterial activity significantly compared to controls .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that a related compound induced apoptosis in human breast cancer cells via caspase activation pathways, suggesting potential therapeutic applications in oncology .
- Metabolic Pathway Disruption : Research highlighted the role of pyrimidine derivatives in inhibiting DHODH, with implications for developing novel immunosuppressive agents targeting autoimmune diseases .
Eigenschaften
IUPAC Name |
N-(2-propan-2-ylphenyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12(2)14-6-3-4-7-15(14)22-16(24)10-13-11-25-18(21-13)23-17-19-8-5-9-20-17/h3-9,11-12H,10H2,1-2H3,(H,22,24)(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJBPQBXFRYCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














